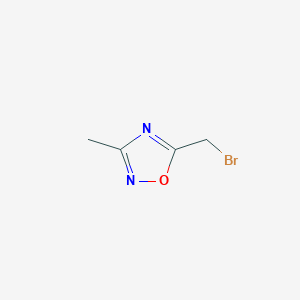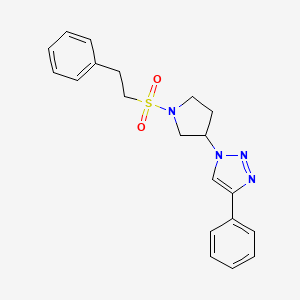
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a phenethylsulfonyl group, and a 1,2,3-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Biomedical Applications
Triazole derivatives, including compounds similar to "1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole," are widely researched for their potential therapeutic applications. These compounds have been explored for their antibacterial, anticancer, antifungal, and antiviral properties. Specifically, the triazole core structure is a common feature in drugs targeting a range of diseases, demonstrating the significance of such compounds in medicinal chemistry (Ferreira et al., 2013).
Corrosion Inhibition
Research has shown that 1,2,3-triazole derivatives can act as effective corrosion inhibitors for various metals, such as steel, copper, and aluminum. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal durability is critical (Hrimla et al., 2021).
Catalysis and Organic Synthesis
Triazole derivatives have also found extensive use in catalysis and organic synthesis. They serve as ligands in the development of catalytic systems, facilitating a variety of chemical transformations. Their application in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), underscores their utility in constructing complex molecules efficiently and with high specificity (de Souza et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJFJKMYNRPEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

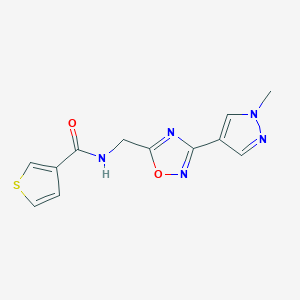
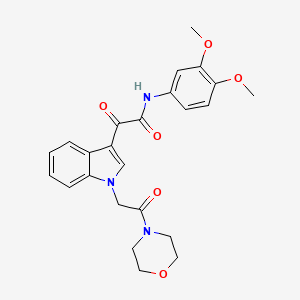

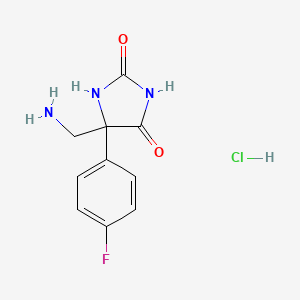
![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)
![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570152.png)
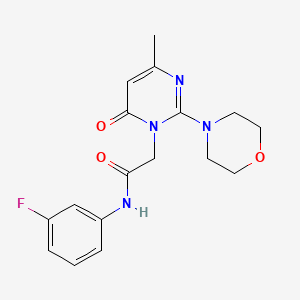
![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)
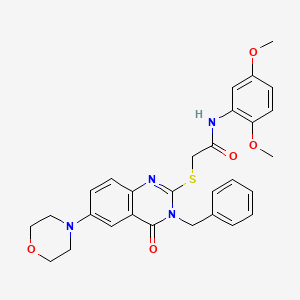
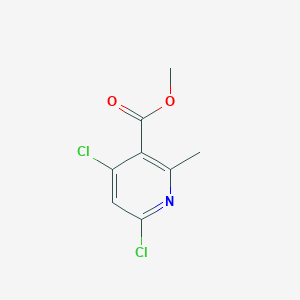

![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
